molecular formula C12H24FeN2O8 B1175381 Ferrotrenine CAS No. 15339-50-1

Ferrotrenine

Cat. No.: B1175381
CAS No.: 15339-50-1
M. Wt: 380.17 g/mol
InChI Key: IWQQNDAAVPMDJR-HALBYODASA-L
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Description

  • Preparation Methods

      Synthetic Routes: Ferrotrenine can be synthesized by complexing iron with threonine. The exact synthetic route may vary, but it typically involves reacting threonine with iron salts.

      Reaction Conditions: The reaction conditions depend on the specific method used, but generally, aqueous solutions of threonine and iron salts are combined under controlled pH and temperature conditions.

      Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity.

  • Chemical Reactions Analysis

      Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.

      Common Reagents and Conditions:

      Major Products: The major product is the complex itself, which serves as an iron source for biological processes.

  • Scientific Research Applications

      Chemistry: Ferrotrenine is studied for its coordination chemistry and ligand properties.

      Biology: Researchers investigate its role in iron metabolism and transport within cells.

      Medicine: this compound is explored as a potential iron supplement for anemia treatment.

      Industry: Its use in industrial applications (e.g., iron fortification) is an area of interest.

  • Mechanism of Action

    • Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.
    • It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.
  • Comparison with Similar Compounds

      Similar Compounds: Other iron complexes, such as ferrous sulfate, ferric citrate, and iron chelators, serve similar purposes.

      Uniqueness: Ferrotrenine’s uniqueness lies in its threonine-based ligand and its potential as an iron supplement.

    Properties

    CAS No.

    15339-50-1

    Molecular Formula

    C12H24FeN2O8

    Molecular Weight

    380.17 g/mol

    IUPAC Name

    (2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate

    InChI

    InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1

    InChI Key

    IWQQNDAAVPMDJR-HALBYODASA-L

    Isomeric SMILES

    CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2]

    SMILES

    CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2]

    Canonical SMILES

    CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2]

    Origin of Product

    United States

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